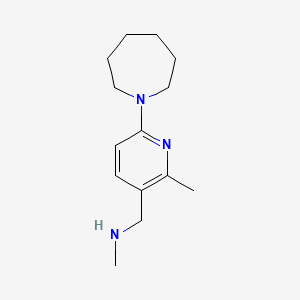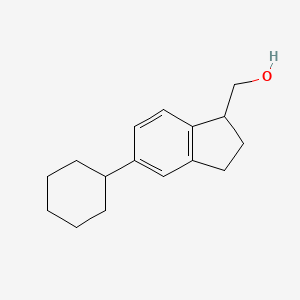
(-)-5-Cyclohexyl-1-indanmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol is an organic compound with the molecular formula C₁₆H₂₂O It is a derivative of indene, featuring a cyclohexyl group attached to the indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol typically involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through a Friedel-Crafts alkylation reaction, where cyclohexylbenzene is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of the Indene Ring: The indene ring system is then subjected to hydrogenation to form the dihydroindene derivative. This reaction is typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Introduction of the Methanol Group: The final step involves the introduction of the methanol group through a Grignard reaction. The dihydroindene derivative is reacted with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol.
Industrial Production Methods
Industrial production of (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives. Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: The hydroxyl group in (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-inden-1-one: A structurally similar compound with a ketone group instead of a methanol group.
Cyclohexylbenzene: Lacks the indene ring system but shares the cyclohexyl group.
Indene: The parent compound without the cyclohexyl and methanol groups.
Uniqueness
(5-cyclohexyl-2,3-dihydro-1h-inden-1-yl)methanol is unique due to the presence of both the cyclohexyl group and the methanol group attached to the indene ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
38032-73-4 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
(5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2 |
InChIキー |
SSDXQJLLPQJSSU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


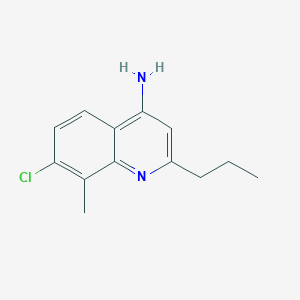

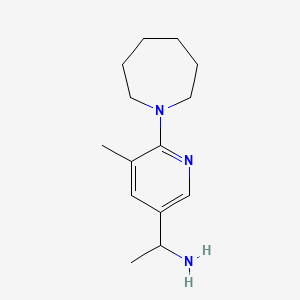

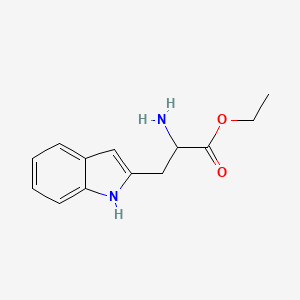
![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)


![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)
![6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)

![3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11874086.png)

